2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methyl group, as well as an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps. One common approach starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) generates a cyano intermediate, which is finally reacted with sodium and ammonium chloride in ethanol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and methyl groups on the benzamide core can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and oxazolo[4,5-b]pyridine-containing molecules. Examples include:
4-hydroxy-2-quinolones: These compounds share structural similarities and have been studied for their pharmaceutical and biological activities.
2,4-disubstituted thiazoles: These molecules exhibit a range of biological activities and can be compared in terms of their chemical properties and applications.
Uniqueness
The uniqueness of 2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide lies in its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H14ClN3O2 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-9-15(16(21)11-12)19(25)23-14-7-5-13(6-8-14)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25) |
InChI Key |
NYIBPGOAQPLTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origin of Product |
United States |
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